molecular formula C13H23NO3 B3006361 tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate CAS No. 2228693-01-2

tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate

Cat. No.: B3006361
CAS No.: 2228693-01-2
M. Wt: 241.331
InChI Key: IHMJMECHZIYCJK-UHFFFAOYSA-N
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Description

tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate (molecular formula: C₁₃H₂₃NO₃, InChIKey: IHMJMECHZIYCJK-UHFFFAOYSA-N) is a piperidine-derived compound featuring a tert-butyl carbamate group at the 1-position, a formyl group at the 3-position, and two methyl groups at the 4-positions . Its applications are inferred from structurally related analogs, which are often used in drug discovery for their modular reactivity and stability.

Properties

IUPAC Name

tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-7-6-13(4,5)10(8-14)9-15/h9-10H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHMJMECHZIYCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1C=O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can act as a reactive site, participating in various biochemical reactions. The compound’s structural features allow it to bind to specific enzymes or receptors, modulating their activity and leading to desired biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate and related piperidine derivatives:

Compound Name Substituents (Position) Functional Groups Molecular Formula Key Properties/Data Reference
This compound 3-formyl, 4,4-dimethyl Aldehyde, tert-butyl carbamate C₁₃H₂₃NO₃ Limited data; InChIKey: IHMJMECHZIYCJK
tert-Butyl 2-((N-phenylpropionamido)methyl)piperidine-1-carboxylate (Compound 6) 2-((N-phenylpropionamido)methyl Amide, tert-butyl carbamate C₂₀H₂₈N₂O₃ Liquid, m.p. 77°C; NMR and MS data
tert-Butyl 3-amino-4,4-difluoropiperidine-1-carboxylate () 3-amino, 4,4-difluoro Amine, fluorine, tert-butyl carbamate C₁₀H₁₈F₂N₂O₂ Solid; ChemSpider ID: 2055848-75-2
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate () 4-(3-hydroxypropyl) Hydroxyl, tert-butyl carbamate C₁₃H₂₅NO₃ Soluble in DMSO, BBB permeability low
tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate () 3,3-difluoro, 4,4-dihydroxy Fluorine, diol, tert-butyl carbamate C₁₀H₁₇F₂NO₅ Pharmaceutical intermediate

Biological Activity

tert-Butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate is an organic compound characterized by its unique piperidine structure, which includes a formyl group and a tert-butyl ester. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H21NO3C_{13}H_{21}NO_3. The compound features:

  • Piperidine Ring : A six-membered ring containing one nitrogen atom.
  • Formyl Group : A reactive aldehyde functional group.
  • tert-Butyl Ester : Enhances lipophilicity and stability.

Biological Activity Overview

Research into the biological activity of this compound is limited but suggests potential pharmacological properties similar to other piperidine derivatives. Compounds in this class have been associated with various biological effects.

Potential Pharmacological Properties

  • Antipsychotic Activity : Piperidine derivatives are known for their antipsychotic properties. Studies indicate that modifications in the piperidine structure can enhance binding affinity to neurotransmitter receptors, particularly dopamine receptors.
  • Analgesic Effects : Some piperidine compounds exhibit analgesic properties, potentially through modulation of pain pathways and opioid receptor interactions .
  • Anti-inflammatory Activity : The presence of the formyl group may contribute to anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

The mechanism of action for this compound involves interactions with specific biological targets:

  • Enzyme Interaction : The formyl group can act as a reactive site for nucleophilic attack, allowing the compound to participate in biochemical reactions that modulate enzyme activity.
  • Receptor Binding : The structural features facilitate binding to various receptors, influencing neurotransmitter activity and potentially leading to therapeutic effects.

Synthesis and Reactivity Studies

Research has primarily focused on the synthesis and reactivity of this compound:

Reaction TypeDescriptionKey Reagents
Oxidation Conversion of formyl to carboxylic acidKMnO₄, CrO₃
Reduction Formation of alcohol derivativesLiAlH₄, NaBH₄
Substitution Nucleophilic substitution at formyl or ester groupsAmines, thiols

These reactions highlight the compound's versatility in synthetic applications, which may lead to the discovery of novel derivatives with enhanced biological activities.

Comparative Studies

Comparative studies with similar compounds have shown that structural variations significantly affect biological activity:

Compound NameStructural FeaturesBiological Activity
Tert-butyl 4-(cyclopropylamino)-3,3-dimethylpiperidine-1-carboxylateCyclopropylamino substitutionEnhanced antipsychotic effects
Tert-butyl 4-bromo-4-formylpiperidine-1-carboxylateBromo substitutionIncreased anti-inflammatory activity

These findings suggest that targeted modifications can optimize pharmacological profiles for specific therapeutic applications .

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